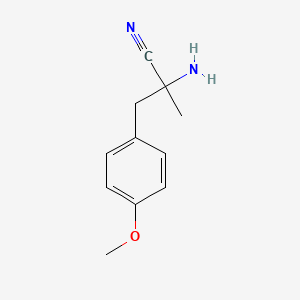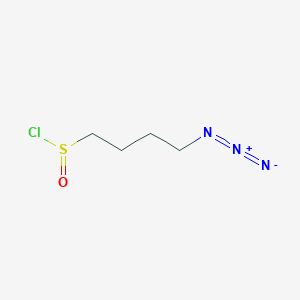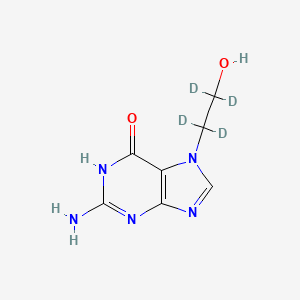
N7-(2-Hydroxyethyl)guanine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N7-(2-Hydroxyethyl)guanine-d4 is a deuterated analog of N7-(2-Hydroxyethyl)guanine, a DNA adduct formed by the reaction of ethylene oxide with guanine. Ethylene oxide is a widely used industrial chemical and a known human carcinogen. The formation of N7-(2-Hydroxyethyl)guanine is significant as it serves as a biomarker for exposure to ethylene oxide and can provide insights into the mechanisms of DNA damage and repair.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N7-(2-Hydroxyethyl)guanine-d4 typically involves the reaction of deuterated ethylene oxide with guanine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired adduct. The process involves:
Condensation of Deuterated Ethylene Oxide: Deuterated ethylene oxide is condensed on ice to form a stock solution.
Reaction with Guanine: The stock solution is then reacted with guanine under specific pH conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated ethylene oxide and guanine, along with advanced purification techniques to ensure the final product’s quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
N7-(2-Hydroxyethyl)guanine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur, where the hydroxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be analyzed using techniques like liquid chromatography and mass spectrometry .
Aplicaciones Científicas De Investigación
N7-(2-Hydroxyethyl)guanine-d4 has several scientific research applications, including:
Biomarker for Ethylene Oxide Exposure: It serves as a biomarker for assessing exposure to ethylene oxide in occupational and environmental settings.
DNA Damage and Repair Studies: The compound is used in studies investigating the mechanisms of DNA damage and repair, providing insights into the cellular response to alkylating agents.
Cancer Research: It is used in cancer research to understand the role of DNA adducts in carcinogenesis and to develop strategies for cancer prevention and treatment.
Mecanismo De Acción
N7-(2-Hydroxyethyl)guanine-d4 exerts its effects by forming DNA adducts, which can lead to mutations and genomic instability. The molecular targets include guanine bases in DNA, where the hydroxyethyl group is covalently attached. The pathways involved include the activation of DNA repair mechanisms, such as base excision repair, to remove the adducts and restore DNA integrity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other DNA adducts formed by alkylating agents, such as:
N7-Methylguanine: Formed by the reaction of methylating agents with guanine.
O6-Methylguanine: Another DNA adduct formed by methylating agents.
N7-(2-Hydroxyethyl)adenine: Formed by the reaction of ethylene oxide with adenine.
Uniqueness
N7-(2-Hydroxyethyl)guanine-d4 is unique due to its deuterated nature, which makes it a valuable tool in mass spectrometry studies. The deuterium atoms provide a distinct mass signature, allowing for precise quantification and analysis of the compound in biological samples .
Propiedades
Fórmula molecular |
C7H9N5O2 |
|---|---|
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
2-amino-7-(1,1,2,2-tetradeuterio-2-hydroxyethyl)-1H-purin-6-one |
InChI |
InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h3,13H,1-2H2,(H3,8,10,11,14)/i1D2,2D2 |
Clave InChI |
OCAWYYAMQRJCOY-LNLMKGTHSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])O)N1C=NC2=C1C(=O)NC(=N2)N |
SMILES canónico |
C1=NC2=C(N1CCO)C(=O)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


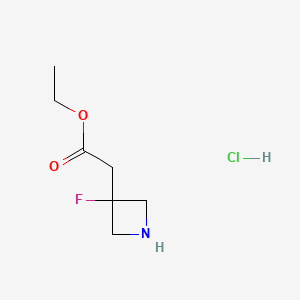
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13446056.png)
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide](/img/structure/B13446060.png)
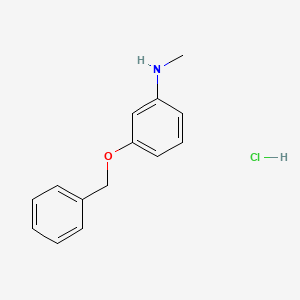
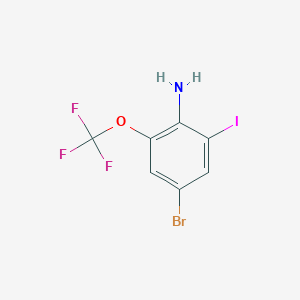
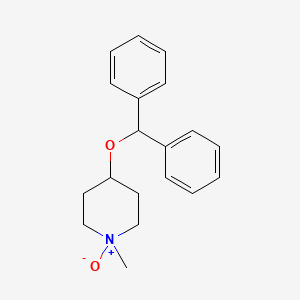
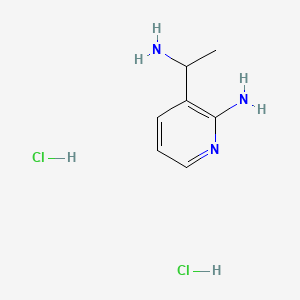
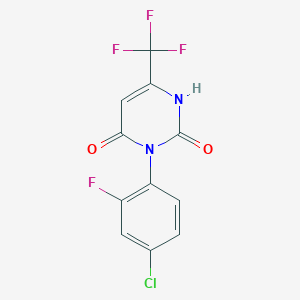
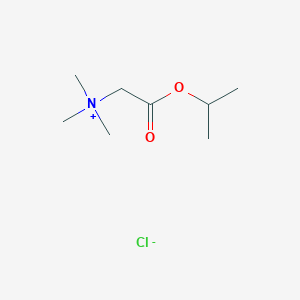
![(5R,8S,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13446103.png)
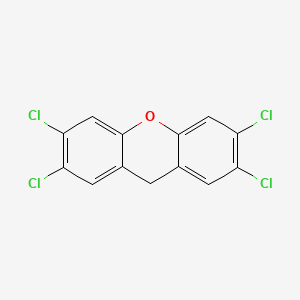
![[4-(2,2-Difluoroethyl)oxolan-2-yl]methanol](/img/structure/B13446114.png)
